molecular formula C9H10BrClN2 B1449398 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine CAS No. 1335056-00-2

5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine

Cat. No. B1449398
M. Wt: 261.54 g/mol
InChI Key: JZPBVTDXOKDJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine is a compound with the empirical formula C9H11BrN2. It has a molecular weight of 227.10 . This compound is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine can be represented by the SMILES string Brc1ccc(nc1)N2CCCC2 . The InChI representation is 1S/C9H11BrN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 .


Chemical Reactions Analysis

The compound 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions. For instance, it can be used in the preparation of amino-2-chloropyridine via palladium-catalyzed amination . It can also be used to produce 5-Bromo-2-fluoropyridine via a halogen-exchange reaction using anhydrous potassium fluoride . Additionally, it can be used in the synthesis of 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine via Suzuki coupling with 2,5-dimethoxyphenylboronic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine include a melting point of 65-69 °C (lit.) . It is a solid at room temperature .

Scientific Research Applications

1. Synthesis of Pyridine Derivatives

Research has shown that 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine is used in the synthesis of various pyridine derivatives, which are key intermediates in creating new chemical compounds. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of chlor-antraniliprole, utilizes related pyridine compounds. This process is known for its simplicity and high yield, making it significant in the field of chemical synthesis (Niu Wen-bo, 2011).

2. Crystal Structure and Antitumor Activity

Studies on derivatives of 5-Bromo-2-chloro-pyridine have also delved into crystal structure analysis and their potential antitumor activities. For example, the stereostructures of the enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were investigated, highlighting their inhibitory effects on PI3Kα kinase, a key enzyme in cancer development. Such research is crucial in the development of novel drugs for cancer treatment (Zhixu Zhou et al., 2015).

3. Antiviral and Antimicrobial Activities

Compounds related to 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine have demonstrated substantial antiviral and antimicrobial properties. For example, derivatives of tubercidin analogues, which include 5-bromo substituted compounds, have shown considerable activity against various RNA and DNA viruses, along with potent antibacterial properties. This aspect is particularly relevant for the development of new therapeutic agents in combating infectious diseases (D. Bergstrom et al., 1984).

4. Spectroscopic and Density Functional Theory Studies

Spectroscopic characterization and density functional theory studies have been conducted on related bromo-pyridine compounds. These studies are essential for understanding the molecular structure, electronic properties, and potential applications in various fields such as material science and pharmaceuticals (H. Vural & M. Kara, 2017).

5. Synthesis of Novel Bromo-substituted Derivatives

Research has also focused on synthesizing novel bromo-substituted derivatives, which include pyrrolidinyl groups. These compounds have shown promise in various applications, including antibacterial activities, highlighting their potential in medical and chemical research (L. Sarbu et al., 2019).

Safety And Hazards

The compound 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also classified as Eye Irrit. 2 and Skin Irrit. 2, indicating that it causes skin irritation and serious eye irritation . It is also classified as STOT SE 3, indicating that it may cause respiratory irritation . The compound should be stored in a class 11 - Combustible Solids storage area .

properties

IUPAC Name

5-bromo-2-chloro-3-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClN2/c10-7-5-8(9(11)12-6-7)13-3-1-2-4-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPBVTDXOKDJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.